(1-Methyl-1H-indazol-7-yl)boronic acid
Overview
Description
(1-Methyl-1H-indazol-7-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
These include various enzymes, receptors, and proteins involved in critical cellular processes .
Mode of action
Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical pathways
Without specific information on (1-Methyl-1H-indazol-7-yl)boronic acid, it’s difficult to say which biochemical pathways it affects. Indazole derivatives have been found to affect a variety of biochemical pathways, often related to the biological targets they interact with .
Result of action
Indazole derivatives have been found to have a wide range of effects at the molecular and cellular level, often related to their specific targets and modes of action .
Biological Activity
(1-Methyl-1H-indazol-7-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a boronic acid functional group attached to an indazole ring. This structure is significant as it allows the compound to interact with various biological targets, particularly kinases involved in cancer progression.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular functions including growth, metabolism, and apoptosis. Inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments.
Key Findings from Research
- Kinase Inhibition : Research indicates that this compound exhibits selective inhibition of several kinases, which is crucial for targeting specific cancer pathways. For instance, studies have shown that it can inhibit c-MET kinase, which is implicated in various cancers including lung and colon cancer .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating effectiveness in reducing cell proliferation in various cancer cell lines. For example, a study highlighted its ability to inhibit tumor growth in xenograft models of lung neoplasms .
- Selectivity and Potency : Compared to other compounds, this compound has shown enhanced selectivity towards certain cancer-related kinases without significantly affecting non-cancerous cells. This selectivity is vital for minimizing side effects during treatment .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often starts with 2-bromoaniline derivatives.
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Suzuki Coupling Reaction : A common method used is the Suzuki coupling reaction where boronic acids react with aryl halides in the presence of a palladium catalyst.
This reaction allows for the introduction of the boronic acid group at the desired position on the indazole ring .
Case Study 1: Inhibition of c-MET Kinase
A study published in Molecular Biosystems evaluated this compound's efficacy against c-MET kinase in various cancer models. The results demonstrated a significant reduction in tumor growth rates compared to control groups, highlighting its potential as a therapeutic agent in targeted cancer therapy .
Case Study 2: Selective Kinase Profiling
In another study assessing kinase selectivity, this compound was tested against a panel of 220 kinases. The compound selectively inhibited only a subset of these kinases at low concentrations, underscoring its potential utility in minimizing off-target effects associated with conventional chemotherapeutics .
Properties
IUPAC Name |
(1-methylindazol-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUPAUNRIZSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=NN2C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656770 | |
Record name | (1-Methyl-1H-indazol-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-59-0 | |
Record name | B-(1-Methyl-1H-indazol-7-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-indazol-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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